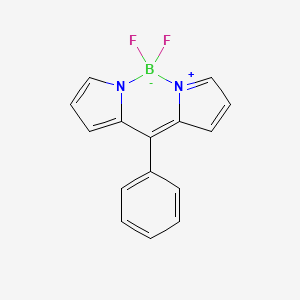

4-Phenyl-bodipy

Description

4-Phenyl-bodipy is a boron-dipyrromethene (BODIPY) derivative featuring a phenyl substituent at the 4-position of its core structure. BODIPY compounds are renowned for their high fluorescence quantum yields, photostability, and tunable emission wavelengths, making them valuable in applications such as bioimaging, chemical sensing, and optoelectronic devices . The phenyl group at the 4-position enhances lipophilicity and may influence electronic properties, such as extending conjugation or altering solubility in polar solvents.

Properties

IUPAC Name |

2,2-difluoro-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BF2N2/c17-16(18)19-10-4-8-13(19)15(12-6-2-1-3-7-12)14-9-5-11-20(14)16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROAAJNQHGYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=CC=C4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-bodipy typically involves the condensation of pyrrole with an electrophilic carbonyl compound, followed by complexation with a boron source. A common method includes the reaction of 2,4-dimethylpyrrole with benzaldehyde in the presence of boron trifluoride etherate . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-bodipy undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenyl oxides, while reduction can yield phenyl alcohols .

Scientific Research Applications

Biological Imaging

4-Phenyl-BODIPY is widely utilized in biological imaging due to its strong fluorescence and photostability. Its ability to absorb light and emit fluorescence makes it an effective fluorescent probe for labeling biomolecules such as proteins and nucleic acids. The following are key aspects of its application in biological imaging:

- Fluorescent Labeling : this compound can be conjugated with biomolecules to visualize cellular processes. Its high quantum yield allows for effective tracking of these molecules within live cells.

- Cellular Component Staining : Research indicates that this compound selectively stains cellular components, facilitating studies in cell biology and diagnostics .

- Fluorescence Resonance Energy Transfer (FRET) : This technique is employed to study biomolecular interactions, where this compound acts as a donor fluorophore.

Photodynamic Therapy (PDT)

Photodynamic therapy is an innovative treatment modality for cancer that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. This compound has shown promise in this area due to its photophysical characteristics:

- Photosensitizer Properties : The compound can be engineered to accumulate in cancer cells, where it generates ROS upon activation by light, leading to cell death while minimizing damage to healthy tissues .

- Real-time Monitoring : Its fluorescence allows for the monitoring of distribution and therapeutic effects during treatment .

Organic Photovoltaics (OPVs)

The potential of this compound in organic photovoltaics has been explored due to its ability to absorb light efficiently:

Sensor Technology

BODIPY derivatives, including this compound, are being investigated for their use as sensors due to their responsiveness to various analytes:

- Environmental Monitoring : They can detect pollutants and monitor food quality through changes in fluorescence intensity or wavelength upon interaction with specific substances .

- Biochemical Sensors : The compound can be used to monitor biochemical processes in living systems by detecting ions, pH levels, and reactive oxygen species .

Comparison with Other BODIPY Derivatives

The following table summarizes the structural characteristics and unique features of this compound compared to other BODIPY derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Dimethylaminobenzene-BODIPY | Contains a dimethylamino group | Enhanced solubility and electron donation |

| 3-(Trifluoromethyl)BODIPY | Features trifluoromethyl group | Increased electron-withdrawing effect |

| Hydroxy-BODIPY | Contains hydroxyl groups | Improved water solubility and biocompatibility |

| This compound | Phenyl group attached | Balanced stability and fluorescence efficiency |

Case Studies

- Fluorescent Probes for Cancer Detection : Research has demonstrated that BODIPY derivatives can be used as fluorescent probes for detecting cancer cells through specific binding mechanisms, with this compound showing enhanced selectivity .

- Development of Targeted Therapies : Studies have indicated the potential of BODIPY compounds in developing targeted therapies for cancer treatment by improving the selectivity towards cancer cells while reducing side effects on healthy cells .

Mechanism of Action

The mechanism of action of 4-Phenyl-bodipy involves its ability to absorb light and emit fluorescence. This property is due to the electronic transitions within the boron dipyrromethene core. The phenyl group enhances these transitions, resulting in stronger fluorescence. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Phenyl-bodipy with structurally or functionally related compounds from the evidence, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Comparisons

- Phenyl Substituent Effects: The phenyl group in this compound likely increases lipophilicity compared to unsubstituted BODIPY, similar to 4-Phenylphenol’s reduced water solubility due to its aromatic ring . This property enhances compatibility with hydrophobic environments, such as cell membranes in bioimaging. In contrast, 4-Phenyl-2-butanone’s ketone group (C=O) introduces polar reactivity, making it suitable for synthetic chemistry but less stable under acidic conditions compared to BODIPY’s boron-fluoride core .

- Photophysical Properties: BODIPY derivatives typically exhibit fluorescence quantum yields >80%, whereas phenyl-substituted non-fluorescent compounds like 4-Phenylphenol lack emissive properties due to their phenolic structure .

- Synthetic Routes: Suzuki-Miyaura coupling, a common method for attaching aryl groups (e.g., in biphenyl derivatives from ), may be analogous to the synthesis of this compound .

Stability and Reactivity

- Chemical Stability: BODIPY’s boron-fluoride core provides exceptional stability under physiological conditions, unlike 4-Phenyl-2-butanone, which may degrade under strong acids or bases . 4-Phenylphenol’s phenolic -OH group confers susceptibility to oxidation, limiting its utility in long-term applications compared to BODIPY .

Biological Activity

4-Phenyl-BODIPY (4-Phenyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) is a member of the BODIPY family, renowned for its exceptional fluorescence properties and versatility in biological applications. This compound features a phenyl group at the 4-position of the BODIPY core, which enhances its photophysical characteristics and potential for biological imaging and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure is characterized by a central boron atom surrounded by a nitrogen-containing heterocyclic ring, with the phenyl group contributing to its unique optical properties. The delocalized electrons in the molecule facilitate efficient light absorption and emission, making it suitable for various bioimaging applications .

The primary mechanism of action for this compound lies in its fluorescence. Upon excitation by light at specific wavelengths, it undergoes electronic transitions that result in the emission of light at longer wavelengths. This property allows it to serve as a fluorescent probe for labeling biomolecules and tracking cellular processes. Studies have shown that the concentration of this compound significantly influences its uptake and distribution in cells, with optimal concentrations identified for specific applications .

1. Cellular Imaging

Recent research has highlighted the effectiveness of BODIPY derivatives, including this compound, in cellular imaging. For instance, BODIPY compounds have been utilized as lysosome-specific fluorescent dyes in cancer cell lines like Ehrlich carcinoma cells. The uptake rates and intracellular transport dynamics were found to depend on the concentration of the dye in the culture medium, with a concentration of 5 μM being optimal for live-cell lysosomal staining .

2. Mitochondrial Targeting

BODIPY derivatives have shown promise in targeting mitochondria within cells. A study demonstrated that modifications to the BODIPY structure could enhance mitochondrial accumulation, which is crucial for monitoring mitochondrial function and dynamics in live cells . The introduction of phenyl groups has been linked to improved cellular permeability and targeted delivery to mitochondrial sites.

3. Photodynamic Therapy

BODIPY compounds are also being explored for their potential in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation makes them candidates for treating various cancers. Research indicates that specific BODIPY derivatives can selectively accumulate in tumor tissues, enhancing their therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Study 1: Lysosomal Staining

In a study involving Ehrlich carcinoma cells, researchers utilized this compound to visualize lysosomes. The findings indicated that at lower concentrations (5 μM), the dye effectively stained lysosomes without inducing significant cytotoxicity. However, increasing the concentration to 100 μM resulted in toxicity and disruption of cellular functions due to interference with autophagy processes .

Study 2: Mitochondrial Accumulation

A series of experiments focused on BODIPY derivatives showed that modifications could lead to enhanced mitochondrial targeting. The study reported high Pearson correlation coefficients (PCCs) indicating effective accumulation within mitochondria, which is vital for applications involving mitochondrial dysfunction or diseases .

Comparative Analysis

| Property | This compound | Other BODIPYs |

|---|---|---|

| Fluorescence Emission | 640–650 nm | Varies (typically 500–700 nm) |

| Cellular Uptake | High at low conc. | Varies based on structure |

| Mitochondrial Targeting | Effective | Depends on modifications |

| Cytotoxicity | Low at optimal conc. | Varies; some high toxicity |

Q & A

Q. Methodological Answer :

- Storage conditions : Dissolve in anhydrous DMSO (≥99.9%), aliquot into amber vials, and store at –80°C under argon.

- Stability testing : Perform monthly HPLC checks (≥95% purity threshold).

- Avoid freeze-thaw cycles : Single-use aliquots reduce hydrolysis risk.

- Handling : Warm to room temperature in a desiccator before use .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Q. Methodological Answer :

- Variable selection : Systematically modify substituents (e.g., electron-withdrawing groups at the 2- and 6-positions) while keeping the BODIPY core constant.

- High-throughput screening : Use a 96-well plate format to test photophysical properties (ε, ΦF, τ) and biological activity (e.g., singlet oxygen generation for PDT).

- Data normalization : Express activity relative to a control (e.g., unmodified this compound).

- Contradiction analysis : Apply principal component analysis (PCA) to distinguish noise from meaningful trends when SAR data conflicts arise .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- UV-Vis : Confirm λmax (~500 nm) and molar extinction coefficient (ε ≥ 80,000 M⁻¹cm⁻¹).

- Fluorescence lifetime : Use time-correlated single-photon counting (TCSPC) to measure τ (~4 ns in ethanol).

- Mass spectrometry : HRMS (ESI+) should match [M+H]<sup>+</sup> with <2 ppm error.

- X-ray crystallography : Resolve crystal structure to confirm boron chelation geometry (if crystals form) .

Advanced: How to address low reproducibility in cellular imaging studies using this compound?

Q. Methodological Answer :

- Cell line validation : Use ATCC-certified lines and passage numbers <20.

- Internal controls : Co-stain with Hoechst 33342 (nucleus) and MitoTracker (mitochondria) to confirm localization.

- Microscopy calibration : Perform daily alignment checks on confocal systems (e.g., test slides with fluorescent beads).

- Data reporting : Adhere to MIQE guidelines for imaging: report laser power, exposure time, and filter sets. Publish raw images in supplementary data .

Table 1: Key Photophysical Properties of this compound

| Property | Value (Ethanol) | Measurement Method | Reference |

|---|---|---|---|

| λabs (nm) | 503 ± 2 | UV-Vis (1 cm path) | |

| λem (nm) | 515 ± 3 | Fluorometer (470 nm ex) | |

| ΦF | 0.85 ± 0.05 | Integrating sphere | |

| ε (M⁻¹cm⁻¹) | 82,000 ± 3,000 | Beer-Lambert law |

Advanced: What computational methods predict the solvatochromic behavior of this compound?

Q. Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to model dipole moments.

- Solvent modeling : Use COSMO-RS to simulate spectral shifts in polar vs. nonpolar solvents.

- Validation : Compare predicted λem shifts (Δ~10 nm in water vs. toluene) with experimental data.

- Software : Gaussian 16 or ORCA for calculations; VMD for visualization .

Basic: How to troubleshoot aggregation-induced quenching in this compound solutions?

Q. Methodological Answer :

- Concentration optimization : Dilute to ≤1 µM; confirm via absorbance (A500 < 0.1).

- Surfactant addition : Use 0.01% Tween-20 or Pluronic F-127 to disperse aggregates.

- Solvent polarity : Switch to THF or DMF if aggregation persists in aqueous buffers.

- Dynamic light scattering (DLS) : Confirm particle size <10 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.